rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Description
rac-(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 159172-92-6) is a bicyclic lactam with the molecular formula C₇H₁₁NO (MW: 125.17). Its structure features a rigid 3-azabicyclo[3.1.0]hexane core with a ketone group at position 2 and two methyl groups at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for antiviral agents like Boceprevir (23), where it undergoes functionalization to introduce carboxamide or cyano groups . Its synthesis often involves enzymatic resolution using mutants like MAO-N 401 for large-scale production .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
NOEANOXILSYOIN-RFZPGFLSSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C(=O)NC2)C |
Canonical SMILES |
CC1(C2C1C(=O)NC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[31Its structure may be modified to develop new drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Variations
Table 1: Substituent Diversity in 3-azabicyclo[3.1.0]hexan-2-one Derivatives
Key Observations :
- Substituent Impact: The dimethyl groups in the target compound enhance steric hindrance and stability compared to bulkier substituents like cyclohexyl (7h) or tert-butyl (7i), which may complicate synthesis or reduce bioavailability .
- Pharmaceutical Relevance : MG-78 and related compounds (–5) incorporate extended carboxamide chains, increasing molecular weight and specificity for protease inhibition. For example, MG-78’s tert-butylureido group enhances binding affinity to viral proteases .
Key Observations :
- Enzymatic Resolution : The target compound’s synthesis via MAO-N 401 mutant achieves high enantioselectivity, critical for producing chiral intermediates like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...]-2-carbonitrile for Boceprevir .
- Yield-Purity Trade-offs : Compound 2-5b (21% yield, 99% purity) exemplifies the challenge of balancing yield and purity in multi-step syntheses, whereas 2b achieves higher yield (57%) with slightly lower purity (97.3%) .
Table 3: Functionalized Derivatives in Drug Development
Key Observations :
- Protease Inhibition : Derivatives like Boceprevir and SCH 503034 leverage the bicyclic core’s rigidity to fit into the NS3/4A protease active site, with extended substituents (e.g., tert-butyl, cyclopropyl) enhancing hydrophobic interactions .
- Stereochemical Sensitivity : The (1R,2S,5S) configuration in these drugs is critical for activity, underscoring the importance of enantioselective synthesis from the rac-isomer .
Biological Activity
Rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C7H13NO
- Molecular Weight : 127.19 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : This compound has been studied for its affinity towards neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator or antagonist at certain receptor sites.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Pharmacological Studies
Case Studies
Case Study 1: Anticholinergic Activity
A study investigated the anticholinergic properties of this compound using in vitro assays on rat brain slices. The compound demonstrated a dose-dependent inhibition of acetylcholine-induced responses, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, this compound was administered to mice subjected to ischemia-reperfusion injury. Results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups.
Case Study 3: Antitumor Activity
The compound was evaluated for its cytotoxic effects on various cancer cell lines including HeLa and MCF7. The results showed that treatment with this compound led to increased apoptosis and reduced proliferation rates in these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
